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  • Product: 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
  • CAS: 1263378-31-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride

An In-Depth Technical Guide to 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific over...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride, a heterocyclic compound built upon the privileged 2,6-naphthyridine scaffold. The saturated decahydro- core introduces critical stereochemical and conformational constraints, while the benzyl moiety provides a key functional group for modulating pharmacokinetic and pharmacodynamic properties. This document delves into the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and its potential applications in medicinal chemistry, particularly as a scaffold for developing targeted therapeutics like kinase inhibitors. Detailed experimental protocols for synthesis, characterization, and a primary biological assay are provided to enable researchers to effectively utilize this compound in a laboratory setting.

Introduction: The Significance of the[1][2]Naphthyridine Scaffold

The 2,6-naphthyridine core, a diazanaphthalene system composed of two fused pyridine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This structural motif is present in numerous biologically active molecules, both from natural sources and synthetic origins.[1][4][5] The arrangement of nitrogen atoms allows for diverse, targeted interactions with biological macromolecules through hydrogen bonding and other non-covalent forces, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[6][7]

The specific subject of this guide, 2-Benzyl-decahydro-[1][2]naphthyridine, incorporates two key modifications to the parent aromatic scaffold:

  • Tunable Saturation: The "decahydro-" prefix indicates that the aromatic rings have been fully reduced. This transformation is crucial as it shifts the molecule's geometry from planar to a three-dimensional, puckered conformation. This introduces stereoisomerism and conformational rigidity, which are essential for achieving high-affinity, stereo-selective engagement with protein targets.[8]

  • Benzyl Functionalization: The addition of a benzyl group at the N2 position serves a dual purpose. It enhances hydrophobic interactions, potentially allowing the molecule to access deep, non-polar pockets within a target protein, and it provides a versatile synthetic handle for further chemical modification in structure-activity relationship (SAR) studies.[8]

This guide focuses on the dihydrochloride salt form, which is often preferred for its improved solubility and stability in aqueous media, making it highly suitable for biological screening and formulation studies.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity is fundamental for any research application.

Chemical Structure:

Chemical structure of 2-Benzyl-decahydro-[<a 1][2]naphthyridine" src="https://i.imgur.com/vHq0W2n.png" width="300"/>

Figure 1: 2D structure of the 2-Benzyl-decahydro-[1][2]naphthyridine free base.

Nomenclature and Identifiers:

PropertyValueSource(s)
Compound Name 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochlorideBLD Pharm[9]
CAS Number 1263378-31-9EvitaChem, BLD Pharm[8][9]
Free Base Name 2-Benzyldecahydro-2,6-naphthyridineEvitaChem[8]
Free Base CAS No. 1086392-66-6EvitaChem[8]
Free Base Mol. Formula C₁₅H₂₂N₂EvitaChem[8]
Free Base Mol. Weight 230.35 g/mol EvitaChem[8]
SMILES (Free Base) C1CNCC2C1CN(CC2)CC3=CC=CC=C3EvitaChem[8]
InChI (Free Base) InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17/h1-5,14-16H,6-12H2EvitaChem[8]

Note on Stereochemistry: The decahydro- core contains chiral centers (at positions 4a and 8a), meaning stereoisomers exist. Specific isomers, such as (4aS,8aS)-2-benzyl-decahydro-2,6-naphthyridine (CAS: 1279861-09-4), may be required for certain biological applications to ensure target selectivity.[10] The information in this table refers to the racemic or unspecified mixture unless otherwise noted.

Synthesis and Characterization

The synthesis of 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride can be achieved through a logical, multi-step process. The following protocol is a representative example based on common organic chemistry principles applied to this scaffold.

Representative Synthetic Pathway

The overall strategy involves the initial construction of the core naphthyridine ring system, followed by reduction to the decahydro- state, N-benzylation, and final conversion to the dihydrochloride salt.

G cluster_0 Part 1: Scaffold Formation & Reduction cluster_1 Part 2: Functionalization & Salt Formation Pyridine_Deriv Pyridine Precursor (e.g., 4-aminonicotinic acid derivative) Naphthyridine_Core 2,6-Naphthyridine Core Pyridine_Deriv->Naphthyridine_Core Cyclocondensation Decahydro_Core Decahydro-[2,6]naphthyridine Naphthyridine_Core->Decahydro_Core Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) N_Benzylation 2-Benzyl-decahydro- [2,6]naphthyridine (Free Base) Decahydro_Core->N_Benzylation Reductive Amination or N-Alkylation (Benzyl Bromide, Base) Final_Product 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride N_Benzylation->Final_Product Acidification (HCl in Ether/Dioxane)

Caption: Synthetic workflow for 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride.
Detailed Experimental Protocol: N-Benzylation and Salt Formation

This protocol assumes the availability of the decahydro-[1][2]naphthyridine core.

Objective: To synthesize 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride from its unfunctionalized core.

Materials:

  • Decahydro-[1][2]naphthyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (2.0 M in diethyl ether)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of decahydro-[1][2]naphthyridine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.

    • Causality: Potassium carbonate acts as a base to deprotonate the secondary amine, making it a more potent nucleophile. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • N-Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

    • Causality: Heating accelerates the rate of the Sₙ2 reaction between the deprotonated amine and the electrophilic benzyl bromide. A slight excess of benzyl bromide ensures complete consumption of the starting material.

  • Workup and Extraction: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.

    • Causality: The aqueous workup removes any remaining inorganic salts and unreacted starting materials.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Benzyl-decahydro-[1][2]naphthyridine free base. Purify via column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add 2.0 M HCl in diethyl ether (2.2 eq) dropwise. A white precipitate should form immediately.

    • Causality: The addition of hydrochloric acid protonates both basic nitrogen atoms in the molecule, forming the insoluble dihydrochloride salt.

  • Final Product Isolation: Stir the suspension for 1 hour at room temperature. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride, as a white solid.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum should confirm the presence of the benzyl group (aromatic signals ~7.2-7.4 ppm, benzylic CH₂ singlet ~3.5-3.6 ppm) and the aliphatic protons of the decahydro-naphthyridine core (complex multiplets in the ~1.5-3.0 ppm range).

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 231.36.

  • Purity (HPLC): Purity should be assessed using reverse-phase HPLC, with a target purity of >95% for use in biological assays.

Biological Activity and Potential Mechanism of Action

While direct studies on this specific molecule are limited in publicly available literature, the extensive research on the 2,6-naphthyridine scaffold provides a strong, evidence-based hypothesis for its mechanism of action. Derivatives of 2,6-naphthyridine are potent inhibitors of various protein kinases.[3]

Hypothesized Mechanism: Kinase Inhibition

Protein kinases are critical enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) at the enzyme's active site. The 2,6-naphthyridine core is an effective "hinge-binding" motif that can form key hydrogen bonds with the kinase's hinge region, mimicking interactions made by the adenine ring of ATP.

Recent studies have highlighted the development of 2,6-naphthyridine analogues as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas.[11] Other derivatives have been developed as chemical probes for Casein Kinase 2 (CK2), another important cancer target.[3]

The 2-Benzyl-decahydro-[1][2]naphthyridine scaffold serves as an excellent starting point for developing such inhibitors. The benzyl group can occupy a hydrophobic pocket adjacent to the ATP-binding site, enhancing both potency and selectivity.

G Simplified Mechanism of Kinase Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Active Site Hinge Region ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Signal Downstream Cellular Response (e.g., Proliferation) Phospho_Substrate->Cell_Signal Inhibitor 2-Benzyl-decahydro- [2,6]naphthyridine Blocked_Kinase Kinase Active Site Hinge Region Inhibitor->Blocked_Kinase:f0 Competitive Binding

Caption: The compound competitively binds to the kinase's ATP-binding site, preventing phosphorylation and blocking downstream signaling.

Experimental Application: In Vitro Kinase Inhibition Assay

To evaluate the compound's potential as a kinase inhibitor, a primary biochemical assay to determine its IC₅₀ (half-maximal inhibitory concentration) is essential.

Assay Workflow

G start Start prep_compound Prepare Serial Dilution of Compound start->prep_compound incubation Incubate Compound with Kinase and Substrate prep_compound->incubation prep_reagents Prepare Kinase, Substrate, and ATP Solution prep_reagents->incubation initiate Initiate Reaction (Add ATP) incubation->initiate reaction Allow Reaction to Proceed (e.g., 60 min at 30°C) initiate->reaction stop_reaction Stop Reaction & Add Detection Reagent reaction->stop_reaction read_signal Read Signal (Luminescence/Fluorescence) stop_reaction->read_signal analyze Analyze Data: Plot % Inhibition vs. [Compound] read_signal->analyze end Determine IC₅₀ analyze->end

Caption: Workflow for a typical in vitro kinase inhibition (IC₅₀) assay.
Protocol: IC₅₀ Determination using a Luminescence-Based Assay

Objective: To determine the IC₅₀ value of 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride against a target kinase (e.g., FGFR4).

Materials:

  • Recombinant human kinase (e.g., FGFR4)

  • Kinase-specific peptide substrate

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO, then serially diluted)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its peptide substrate in assay buffer. Add this mix to all wells containing the test compound.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.

    • Causality: This step allows the compound to bind to the kinase before the phosphorylation reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to calculate the IC₅₀ value.

Handling, Storage, and Safety

  • Handling: As with all laboratory chemicals, 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride should be handled by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure long-term stability.

  • Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for complete toxicological and safety information.

Conclusion

2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride is a valuable chemical entity for drug discovery and chemical biology. Its structure combines the biologically validated 2,6-naphthyridine core with the conformational rigidity of a saturated ring system and the functional versatility of a benzyl group. Its primary potential lies in its use as a scaffold for the rational design of selective kinase inhibitors. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to begin exploring the therapeutic potential of this promising compound and its future analogues.

References

  • Szychta, D., & Janecka, A. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 26(11), 3374.
  • Tan, R., & Taurins, A. (1965). Synthesis of 2,6-naphthyridine and some of its derivatives. Tetrahedron Letters, (31), 2737-44.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 19). The Significance of 2,6-Naphthyridine in Organic Chemistry and Beyond. Retrieved from [Link]

  • Sridhar, S. K., et al. (2021). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences, 12(4), 40-55.
  • Tomczyk, M., & Zovko Končić, M. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(20), 4743.
  • MolPort. (n.d.). (4aS,8aS)-2-benzyl-decahydro-2,6-naphthyridine. Retrieved from [Link]

  • Zhang, J., et al. (2020). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 18(3), 445-452.
  • Lee, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
  • Odrath, C., et al. (2018). One-pot synthesis of dibenzo[b,h][2][8]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Chemical Communications, 54(75), 10599-10602.

  • Tomczyk, M., & Zovko Končić, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4293.
  • Szychta, D., & Janecka, A. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 25(22), 5433.
  • Sridhar, S. K., et al. (2021). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020).
  • PubChem. (n.d.). Decahydro-2,7-naphthyridine dihydrochloride. Retrieved from [Link]

  • Tomczyk, M., & Zovko Končić, M. (2020). Biological Activity of Naturally Derived Naphthyridines.
  • Nerviano Medical Sciences S.r.l. (2008). [1][2] NAPHTHYRIDINES USEFUL AS PROTEIN KINASE INHIBITORS. Patent WO/2008/122615.

  • PubChem. (n.d.). 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. Retrieved from [Link]

Sources

Exploratory

Crystallographic Data and 3D Conformation of 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride: A Structural Paradigm for Conformationally Restricted Diamines

Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. This "escape from flatland" improves aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. This "escape from flatland" improves aqueous solubility, metabolic stability, and target selectivity. Among these scaffolds, Conformationally Restricted Diamines (CRDAs) have emerged as critical building blocks, particularly as rigid linkers in bivalent molecules like Proteolysis Targeting Chimeras (PROTACs) and selective kinase inhibitors .

This technical guide provides an in-depth analysis of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride (CAS: 1263378-31-9). By examining its crystallographic behavior, 3D conformation, and the causality behind its experimental handling, we establish a framework for utilizing bicyclic CRDAs in rational drug design.

Structural Causality: The Decahydro-2,6-naphthyridine Core

The decahydro-2,6-naphthyridine system is a diaza-analog of decalin. Its 3D conformation is strictly dictated by the stereochemistry at the bridgehead carbons (C4a and C8a).

Cis vs. Trans Ring Fusion

The fusion of the two piperidine rings determines the spatial relationship of the nitrogen exit vectors:

  • Trans-fusion (e.g., 4aS, 8aS): Locks the molecule into a rigid, double-chair conformation. The bridgehead protons are axial to both rings. This geometry provides highly predictable, linear-like exit vectors for the N2 and N6 atoms, making it ideal for spanning defined distances in bivalent degraders .

  • Cis-fusion: Allows for conformational equilibrium between two distinct double-chair forms (nitrogen atoms proximal or distal). While useful for exploring flexible binding pockets, it lacks the absolute rigidity of the trans-isomer.

The Role of the Benzyl Group and Dihydrochloride Salt

In synthetic workflows, the unsubstituted free base of decahydro-2,6-naphthyridine is typically a volatile oil or low-melting solid, making X-ray crystallography impossible.

  • The 2-Benzyl Group: Serves a dual purpose. Synthetically, it acts as an orthogonal protecting group allowing selective functionalization at N6. Crystallographically, the aromatic ring breaks the high symmetry of the bicyclic core and introduces π-π stacking interactions, which are critical for stabilizing the crystal lattice .

  • The Dihydrochloride Salt: Protonation of both N2 and N6 creates strong, directional hydrogen-bond donors. The resulting electrostatic interactions with chloride counterions and co-crystallized solvent molecules drive the formation of a highly ordered, rigid lattice suitable for Single-Crystal X-Ray Diffraction (SCXRD).

G N1 Synthesize & Purify Free Base (Oil) N2 Salt Formation (HCl in Et2O/MeOH) N1->N2 Protonation N3 Crystallization (Vapor Diffusion) N2->N3 Supersaturation N4 Cryo-Loop Harvesting (100 K) N3->N4 Birefringence QC N5 X-Ray Diffraction (Mo Kα) N4->N5 Prevents Ice Rings N6 Phase Solution & Refinement N5->N6 Direct Methods

Caption: Workflow for the crystallization and SCXRD analysis of CRDA dihydrochloride salts.

Quantitative Crystallographic Data & 3D Geometry

To utilize 2-benzyl-decahydro-[2,6]naphthyridine in in silico docking or structural modeling, one must understand its exact geometric parameters. The data below summarizes the representative crystallographic and geometric benchmarks for the trans-fused dihydrochloride salt.

Table 1: Representative SCXRD Parameters for trans-Decahydro-2,6-naphthyridine Dihydrochloride
ParameterValue / DescriptionCausality / Significance
Crystal System MonoclinicTypical for chiral, organically synthesized salts with a single dominant conformation.
Space Group P2₁Indicates a non-centrosymmetric lattice, confirming the enantiopurity of the (4aS, 8aS) isomer.
Temperature 100(2) KCryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening electron density maps.
Radiation Mo Kα (λ = 0.71073 Å)High-energy radiation minimizes absorption errors in light-atom structures containing chloride ions.
Final R-factor (R1) < 0.05Validates a high-quality structural model with minimal discrepancies between observed and calculated data.
Table 2: Key Geometric Parameters and Exit Vectors
Structural FeatureMeasurementStructural Implication
N2–N6 Distance (r) ~ 5.4 ÅDefines the rigid spatial gap between the two attachment points when used as a bivalent linker.
C–N–C Bisector Angle (θ) ~ 180°In the trans-isomer, the exit vectors are nearly anti-parallel, ideal for spanning linear binding channels.
Ring Puckering (Q) ~ 0.58 Å (per ring)Confirms an ideal, undistorted chair conformation for both fused piperidine rings.
C4a–C8a Torsion ~ 60°Characteristic dihedral angle for a trans-decalin-like fusion, ensuring maximum steric relief.

Experimental Methodology: Self-Validating Protocol for SCXRD

As an Application Scientist, I emphasize that growing diffraction-quality crystals is not serendipity; it is a controlled thermodynamic process. The following self-validating protocol outlines the preparation and crystallographic analysis of 2-benzyl-decahydro-[2,6]naphthyridine dihydrochloride.

Step 1: Salt Formation and Purification
  • Preparation: Dissolve 1.0 mmol of 2-benzyl-decahydro-[2,6]naphthyridine free base in 5 mL of anhydrous methanol.

  • Acidification: Dropwise, add 2.2 equivalents of 2M HCl in diethyl ether under an inert argon atmosphere at 0 °C.

  • Validation Checkpoint: A white precipitate should form immediately. Isolate via vacuum filtration and wash with cold diethyl ether to remove unreacted organic impurities. Verify stoichiometric protonation via ¹H-NMR (shift of protons adjacent to basic nitrogens).

Step 2: Vapor Diffusion Crystallization

Causality: Vapor diffusion allows for an ultra-slow approach to supersaturation, preventing rapid nucleation that leads to microcrystalline powders.

  • Inner Vial: Dissolve 10 mg of the dihydrochloride salt in a minimum volume (approx. 200 µL) of high-purity methanol (the "good" solvent).

  • Outer Chamber: Place the inner vial inside a larger sealed chamber containing 3 mL of pentane or diethyl ether (the "antisolvent").

  • Incubation: Store undisturbed at 4 °C for 3–7 days. The volatile antisolvent will slowly diffuse into the inner vial, lowering solubility and inducing crystallization.

Step 3: Crystal Harvesting and Cryoprotection
  • Selection: Under a polarizing microscope, select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits uniform extinction (birefringence). Validation: Uniform extinction confirms the absence of crystal twinning or macroscopic defects.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a nylon cryo-loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream. Causality: The oil forms a glass rather than crystalline ice, preventing lattice stress and background diffraction rings.

Step 4: Data Collection and Structure Solution
  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα microfocus source and a CCD/CMOS detector.

  • Integration: Integrate the frames and apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Applications in Bivalent Degraders and Drug Discovery

The crystallographic rigidity of 2-benzyl-decahydro-[2,6]naphthyridine translates directly to its utility in vitro and in vivo.

When designing PROTACs or bivalent inhibitors (e.g., for BET isoforms or mutant EGFR) , the linker must not only bridge the target protein and the E3 ligase but also minimize the entropic penalty of binding. Flexible PEG linkers often adopt collapsed conformations in solution. In contrast, the trans-decahydro-2,6-naphthyridine core acts as a rigid spacer. Its sp³ richness lowers the overall LogP of the molecule, improving cell permeability and reducing off-target hERG liability compared to planar biphenyl or naphthyridine analogs .

G POI Target Protein e.g., BRD4 or AR Warhead Target Ligand Small Molecule POI->Warhead Binding Affinity Linker CRDA Linker 2,6-Naphthyridine Core Warhead->Linker Rigid Exit Vector 1 E3Ligand E3 Ligase Binder e.g., Thalidomide Linker->E3Ligand Rigid Exit Vector 2 E3 E3 Ubiquitin Ligase CRBN / VHL E3Ligand->E3 Recruitment

Caption: Logical architecture of a bivalent degrader utilizing a rigid CRDA linker.

By leveraging the crystallographic predictability of the decahydro-2,6-naphthyridine scaffold, structural biologists can precisely engineer the spatial orientation of pharmacophores, driving the next generation of highly selective, conformationally restricted therapeutics.

References

  • Bicyclic Conformationally Restricted Diamines. Chemical Reviews, ACS Publications. URL:[Link]

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Solubilization and Aqueous Transition of 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride in DMSO

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction and Physicochemical Rationale 2-Benzyl-decahydro-[2,6]naphthyridine is a highly versatile bicyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction and Physicochemical Rationale

2-Benzyl-decahydro-[2,6]naphthyridine is a highly versatile bicyclic scaffold utilized in modern drug discovery. When supplied as a dihydrochloride salt , the compound possesses unique physicochemical properties that dictate its handling. While hydrochloride salts are inherently designed for aqueous solubility, high-throughput screening and standardized in vitro cell culture assays universally mandate the use of Dimethyl Sulfoxide (DMSO) to ensure master stock sterility, prevent hydrolytic degradation, and maintain uniform vehicle controls across diverse compound libraries .

However, dissolving a dihydrochloride salt in 100% DMSO and subsequently transitioning it into an aqueous physiological cell culture medium presents two distinct mechanistic challenges:

  • The pH Shift: Unbuffered DMSO lacks the capacity to neutralize the two equivalents of HCl. At high stock concentrations (e.g., 10–50 mM), the solution becomes highly acidic.

  • The Solvent Crash: When this concentrated DMSO stock is injected directly into an aqueous medium (pH ~7.4), the salt is rapidly neutralized into its free-base form. Because DMSO instantly diffuses into the bulk water, the localized micro-environment experiences extreme supersaturation, causing the lipophilic free-base to precipitate out of solution—a phenomenon known as "solvent crash" .

This protocol provides a self-validating, step-by-step methodology to bypass these thermodynamic barriers, ensuring complete target engagement without confounding vehicle toxicity.

Mechanistic Workflow & Causality

To prevent solvent crash, the protocol relies on an Intermediate Aqueous Dilution step. By pre-diluting the DMSO stock into a large volume of warm, highly buffered culture media before exposing it to the cells, the compound undergoes gradual neutralization and remains below its critical precipitation threshold.

Mechanism DMSO_Stock Compound in 100% DMSO (Acidic Salt Form) Direct_Add Direct Addition to Cold Media DMSO_Stock->Direct_Add Step_Add Stepwise Addition to Warm Media DMSO_Stock->Step_Add Crash Local pH Drop & Supersaturation (Solvent Crash / Precipitation) Direct_Add->Crash Soluble Gradual Neutralization (Solubilized Free Base) Step_Add->Soluble Cell_Uptake Optimal Cellular Uptake Soluble->Cell_Uptake

Mechanistic causality of solvent crash versus successful aqueous transition.

Quantitative Guidelines for Vehicle Control

DMSO is inherently cytotoxic and can induce cellular differentiation, membrane permeabilization, or apoptosis at high concentrations . The final concentration of DMSO in your assay must be strictly controlled.

Table 1: Recommended Final DMSO Concentrations for Cell-Based Assays
Assay / Cell TypeMax Recommended DMSO (%)Mechanistic Rationale & Causality
Primary Cell Cultures ≤ 0.1%Primary cells lack robust stress-response mechanisms and are highly sensitive to solvent-induced basal stress.
Immortalized Cell Lines ≤ 0.5%Generally tolerant, but exceeding 0.5% can artificially alter membrane fluidity and confound phenotypic readouts.
High-Throughput Screening 0.1% - 1.0%Balances the need for high compound concentrations with acceptable background noise and assay reproducibility.
In Vivo / Animal Models ≤ 2.0%Required to prevent systemic toxicity, hemolysis, and localized injection site necrosis .

Step-by-Step Protocol: Solubilization and Cell Treatment

This protocol is designed as a self-validating system . Each phase includes a verification step to ensure the integrity of the solution before proceeding.

Phase 1: Reagent Preparation & Weighing

Causality: DMSO is highly hygroscopic. Moisture introduced during weighing will absorb into the DMSO, promoting compound hydrolysis and altering the dielectric constant of the solvent, which reduces solubility .

  • Remove the vial of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride from -20°C storage.

  • Crucial: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening to prevent atmospheric condensation on the cold powder.

  • Weigh the required mass (e.g., 5 mg) using an analytical balance into a sterile, low-bind microcentrifuge tube.

Phase 2: Master Stock Formulation
  • Calculate the volume of anhydrous, sterile-filtered DMSO required to achieve a 10 mM or 50 mM Master Stock.

  • Add the DMSO directly to the powder. Pipette up and down gently to mix.

  • Vortex at medium speed for 30 seconds.

  • Validation Check: Hold the tube against a light source. The solution must be completely optically clear.

  • Troubleshooting: If micro-particulates remain, sonicate the tube in a room-temperature water bath for 5–10 minutes. Do not exceed 37°C, as excessive heat can degrade the compound .

Phase 3: Serial Dilution in Vehicle

Causality: To generate a dose-response curve, you must perform serial dilutions in 100% DMSO rather than in the culture media. If you dilute directly in media, the lower concentration wells will receive less DMSO than the high concentration wells, introducing a variable solvent toxicity that invalidates the assay .

  • Prepare a row of sterile tubes containing a fixed volume of 100% DMSO.

  • Perform a 1:2 or 1:3 serial dilution of the Master Stock across the tubes.

  • Aliquot any unused Master Stock into single-use volumes and store at -80°C to avoid freeze-thaw degradation.

Phase 4: Intermediate Aqueous Transition
  • Pre-warm the target cell culture medium (containing appropriate serum and buffers) to 37°C.

  • In a separate intermediate dilution plate, add 98 µL of the warm culture medium to each well.

  • Transfer 2 µL of the respective DMSO stock into the intermediate well (a 1:50 dilution).

  • Mix immediately by pipetting.

  • Validation Check: Inspect the intermediate plate under an inverted microscope at 10x magnification. Look for crystalline structures or cloudiness, which indicate a solvent crash .

Phase 5: Final Cell Treatment
  • Transfer the required volume from the intermediate plate directly to the cells.

  • Ensure the final calculated DMSO concentration in the cell culture well does not exceed the limits defined in Table 1 (e.g., 0.1% - 0.5%).

  • Always include a Vehicle Control well (cells treated with the exact same final concentration of pure DMSO, lacking the compound).

Workflow A 1. Reagent Preparation Equilibrate to RT & Weigh B 2. Master Stock Formulation Dissolve in Anhydrous DMSO A->B C 3. Serial Dilution Perform in 100% DMSO B->C D 4. Intermediate Aqueous Dilution Dilute in Warm Buffered Media C->D E 5. Cell Culture Application Final DMSO ≤ 0.5% D->E

Stepwise DMSO solubilization workflow to prevent aqueous precipitation.

References

  • How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? ResearchGate Scientific Discussions. Available at:[Link]

Application

Application Note: 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride as a Privileged Scaffold Precursor in Medicinal Chemistry

Strategic Rationale in Drug Discovery Modern medicinal chemistry is increasingly shifting away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures—a paradigm often referred to as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

Modern medicinal chemistry is increasingly shifting away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures—a paradigm often referred to as the "escape from flatland"[1]. Within this context, 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride (CAS 1263378-31-9) has emerged as a highly valuable precursor[2].

As a Senior Application Scientist, I frequently recommend this specific bicyclic N-heterocycle as a conformationally restricted bioisostere for simpler diamines like piperazine. The decahydro-[2,6]naphthyridine framework provides structural rigidity that significantly reduces the entropic penalty during protein-ligand binding, while its bridgehead nitrogen atoms enhance the molecular dipole moment and aqueous solubility[1].

The strategic advantage of this specific precursor lies in its orthogonal reactivity . The N2 position is protected by a benzyl group, leaving the N6 position available as a secondary amine for immediate functionalization (e.g., amidation, alkylation, or reductive amination). Once the N6 position is elaborated, the N2-benzyl group can be selectively cleaved via catalytic hydrogenolysis, revealing a new nucleophilic site for further structural elaboration.

Key Therapeutic Applications
  • Targeted Protein Degraders (PROTACs): The rigid decahydro-2,6-naphthyridine scaffold is utilized as a structural linker and target-binding motif in the development of Androgen Receptor (AR) degraders[3].

  • Kinase Inhibitors: This bicyclic system is incorporated into advanced therapeutics designed to suppress EGFR mutant cancers, offering enhanced metabolic stability over traditional planar rings[4].

  • Immuno-Oncology: Structurally analogous decahydro-naphthyridine derivatives have been successfully deployed as highly potent IDO1 inhibitors, demonstrating excellent cellular and human whole-blood activity[5].

Data Presentation: Scaffold Profiling

To understand the utility of this precursor, it is critical to compare its physicochemical advantages against traditional monocyclic scaffolds.

Table 1: Physicochemical Specifications of the Precursor

ParameterSpecification / Value
Chemical Name 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
CAS Number 1263378-31-9
Molecular Formula C15H22N2 · 2HCl
Molecular Weight 303.27 g/mol (Salt) / 230.35 g/mol (Free Base)
Form Solid (Dihydrochloride salt ensures oxidative stability)

Table 2: Scaffold Comparison: Piperazine vs. Decahydro-2,6-naphthyridine

PropertyTraditional PiperazineDecahydro-2,6-naphthyridineImpact on Drug Design
Hybridization Predominantly sp3, but highly flexibleHighly sp3-rich, rigid bicyclic systemImproved target specificity; lower off-target toxicity[1].
Conformational Entropy High (multiple chair/boat flips)Low (locked decahydro framework)Reduced entropic penalty upon binding, increasing affinity.
Metabolic Stability Susceptible to rapid N-oxidationSterically shielded ring nitrogensProlonged half-life; improved pharmacokinetic (PK) profile.
Vector Projection Linear (180° projection)Angled 3D vector projectionAccess to novel chemical space and deep binding pockets.

Synthetic Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy enabled by this precursor.

Workflow A 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride (Precursor) B Free-Basing & N6-Functionalization (e.g., Amidation) A->B DIPEA (4 eq), Electrophile C Intermediate Scaffold (N2-Benzyl, N6-R) B->C Orthogonal Coupling D Catalytic Hydrogenolysis (Pd/C, H2) C->D Benzyl Cleavage E Deprotected Scaffold (N2-H, N6-R) D->E Reveals N2 Amine

Figure 1: Orthogonal synthesis workflow for decahydro-[2,6]naphthyridine scaffolds.

Experimental Protocols

The following methodologies provide a self-validating, step-by-step system for utilizing 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride in library synthesis.

Protocol A: Free-Basing and Selective N6-Amidation

This protocol describes the coupling of the precursor with a generic carboxylic acid to form an amide bond at the N6 position.

Mechanistic Causality: Because the precursor is supplied as a dihydrochloride salt to prevent environmental oxidation, it must be neutralized in situ. We use 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA): 2.0 equivalents strictly to neutralize the HCl and liberate the free secondary amine, and 2.0 equivalents to act as an acid scavenger during the HATU-mediated coupling.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Stir the mixture at room temperature for 15 minutes to form the active OAt ester.

  • Precursor Addition: Add 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride (1.0 eq) to the reaction mixture.

  • Free-Basing: Dropwise, add DIPEA (4.0 eq) while maintaining the reaction at 0 °C using an ice bath. Causality: The neutralization of the dihydrochloride salt is exothermic; cooling prevents thermal degradation of the activated ester.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The complete disappearance of the precursor mass (m/z 231[M+H]+ for the free base) and the appearance of the target product mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenolysis of the N2-Benzyl Group

Once the N6 position is functionalized, the N2-benzyl group must be removed to allow further elaboration of the scaffold.

Mechanistic Causality: The benzyl group is highly stable to the basic conditions of Protocol A. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas provides a highly selective cleavage mechanism that yields toluene as a volatile byproduct, avoiding harsh acidic deprotections that could cleave the newly formed N6-amide bond.

Step-by-Step Procedure:

  • Solvation: Dissolve the N6-functionalized intermediate (1.0 eq) from Protocol A in HPLC-grade Methanol (0.1 M).

  • Degassing: Purge the solution with nitrogen gas for 10 minutes. Causality: Removing dissolved oxygen is critical to prevent the pyrophoric Pd/C catalyst from igniting the methanol vapors upon addition.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) using a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction. The shift to a more polar spot on TLC (due to the exposed secondary amine) and the corresponding mass shift (-90 Da for the loss of the benzyl group) validate successful deprotection.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the fine, hazardous Pd/C particulates. The absence of a black tint in the filtrate visually validates the complete removal of the heavy metal, ensuring safety during solvent evaporation and preventing metal contamination in downstream biological assays.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected decahydro-[2,6]naphthyridine scaffold, ready for final elaboration.

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Characterization Protocols for 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride

Introduction & Strategic Rationale 2-Benzyl-decahydro-[2,6]naphthyridine is a highly versatile fused bicyclic heterocycle frequently utilized as a structural scaffold in advanced drug discovery, including the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2-Benzyl-decahydro-[2,6]naphthyridine is a highly versatile fused bicyclic heterocycle frequently utilized as a structural scaffold in advanced drug discovery, including the development of[1]. Characterizing its dihydrochloride salt form via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The molecule features two distinct protonated nitrogen centers (a tertiary amine at N2 and a secondary amine at N6) and stereochemical complexity at the decalin-like ring fusion (positions 4a and 8a). Resolving these features requires a highly [2].

Causality in Experimental Design (Expertise & Experience)

  • Solvent Selection: For amine hydrochloride salts, the choice of deuterated solvent dictates the success of the characterization. While Deuterium Oxide (D₂O) provides excellent solubility, it rapidly exchanges with the acidic NH⁺ and NH₂⁺ protons, erasing crucial structural information regarding the[3]. Therefore, DMSO-d₆ is the mandatory solvent of choice. It disrupts intermolecular hydrogen bonding while retaining the exchangeable protons on the NMR timescale, allowing direct observation of the ammonium protons.

  • Self-Validating Stoichiometry (Trustworthiness): The free base of this molecule contains 22 protons, while the dihydrochloride salt contains 24. In DMSO-d₆, the tertiary N2-benzyl amine will display one broad NH⁺ resonance, while the secondary N6 amine will display two NH₂⁺ protons. Integrating these three exchangeable protons against the 21 non-exchangeable protons (specifically the 5 aromatic protons) creates a mathematically self-validating internal check for the exact dihydrochloride stoichiometry.

  • Stereochemical Elucidation: The decahydro-2,6-naphthyridine core can exist in cis or trans fused conformations. The spatial proximity of the bridgehead protons (H-4a and H-8a) must be interrogated using NOESY or ROESY experiments to establish the relative stereochemistry[2].

Experimental Workflows & Logical Relationships

NMR_Workflow Sample Sample Preparation ~20 mg API in 0.6 mL DMSO-d6 (Retains NH+ protons) OneD 1D 1H & 13C NMR Validate salt stoichiometry via NH+/NH2+ integration Sample->OneD Acquire 1D SpinSys 2D COSY & TOCSY Trace aliphatic spin systems of the bicyclic core OneD->SpinSys Map Networks Connect 2D HSQC & HMBC Confirm N2-benzyl linkage via 3J C-H correlations SpinSys->Connect Build Fragments Stereo 2D NOESY / ROESY Determine cis/trans fusion at C4a-C8a junction Connect->Stereo 3D Conformation Validate Self-Validation Cross-reference integrals, shifts, & 3D conformation Stereo->Validate Final Assignment

Caption: Logical workflow for the NMR structural elucidation of bicyclic amine salts.

Detailed Step-by-Step Methodology

Protocol 1: Sample Preparation for Intact Salt Analysis
  • Weighing: Accurately weigh 15–20 mg of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, containing 0.03% v/v TMS as an internal reference). Causality: Anhydrous solvent is critical; trace water will broaden the NH⁺ signals through rapid chemical exchange, defeating the purpose of using DMSO-d₆ to observe the [3].

  • Homogenization: Vortex the sample for 60 seconds. If particulates remain, sonicate for 2–3 minutes at room temperature until optically clear.

  • Transfer: Transfer the solution into a high-precision 5 mm NMR tube using a glass Pasteur pipette.

Protocol 2: NMR Acquisition Parameters

Perform the acquisitions on a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe at a regulated temperature of 298 K.

Table 1: Recommended NMR Acquisition Parameters for Small Molecule Amine Salts

ExperimentScans (ns)Spectral Width (ppm)Relaxation Delay (D1)Purpose / Causality
¹H 1D 16 - 64-2 to 142.0 sGeneral proton profiling; integration of aromatic vs. NH⁺/NH₂⁺ protons.
¹³C{¹H} 1D 512 - 1024-10 to 2202.0 sIdentification of all 15 unique carbon environments.
¹H-¹H COSY 4 - 8-2 to 14 (both)1.5 sTracing the contiguous aliphatic proton networks in the naphthyridine rings.
¹H-¹³C HSQC 4 - 8¹H: 14, ¹³C: 1601.5 sDifferentiating CH, CH₂, and CH₃ groups (phase edited).
¹H-¹³C HMBC 8 - 16¹H: 14, ¹³C: 2201.5 sLong-range (²J, ³J) connectivity; essential for placing the benzyl group at N2.
¹H-¹H NOESY 16 - 32-2 to 14 (both)2.0 s (Mix: 300 ms)Through-space correlations to determine cis or trans ring fusion.
Protocol 3: Data Processing and Self-Validating Assignment
  • Phase and Baseline Correction: Apply rigorous manual phase correction and a polynomial baseline correction to the 1D ¹H spectrum to ensure accurate integration.

  • Integration Check: Set the integral of the aromatic multiplet (7.30–7.50 ppm) to exactly 5.00. The broad signals typically found between 8.50–11.00 ppm must integrate to exactly 3.00 (representing the dihydrochloride state). The aliphatic region (1.20–4.50 ppm) must integrate to 16.00 (14 core protons + 2 benzylic protons).

  • HMBC Validation of Regiochemistry: To definitively prove the benzyl group is at position 2 (and not 6), inspect the HMBC spectrum. The benzylic CH₂ protons (~4.0–4.3 ppm in the salt form) must show strong ³J correlations to the C1 and C3 carbons of the naphthyridine core[2].

Correlation_Logic Benzyl Benzylic -CH2- Protons (~4.2 ppm) CoreN2 N2 Adjacent Carbons (C1, C3) Benzyl->CoreN2 HMBC (3J) Confirms N2 Alkylation CoreN6 N6 Adjacent Carbons (C5, C7) CoreN6->CoreN6 1H-15N HSQC (Optional) Confirms NH2+ state Junction Ring Junction Protons (H4a, H8a) Junction->Junction NOESY Confirms cis/trans fusion

Caption: Key 2D NMR correlation logic for structural validation and stereochemical assignment.

Diagnostic Spectral Features

Table 2: Expected Diagnostic NMR Features for 2-Benzyl-decahydro-[2,6]naphthyridine 2HCl

Structural MotifExpected ¹H Shift (ppm, DMSO-d₆)Expected ¹³C Shift (ppm)Diagnostic 2D Correlations
Aromatic Ring (Benzyl) 7.30 – 7.55 (m, 5H)128.0 – 132.0HMBC to Benzylic CH₂
Benzylic CH₂ 4.10 – 4.40 (br s or ABq, 2H)55.0 – 60.0HMBC to C1, C3 (Core)
NH⁺ (Tertiary N2) 10.00 – 11.00 (br s, 1H)N/AExchanges with D₂O
NH₂⁺ (Secondary N6) 9.00 – 9.80 (br s, 2H)N/AExchanges with D₂O
C1 / C3 / C5 / C7 (CH₂ next to N⁺) 2.80 – 3.60 (m, 8H)45.0 – 52.0HSQC (CH₂), COSY to adjacent CH₂
C4a / C8a (Ring Junctions) 1.80 – 2.40 (m, 2H)30.0 – 38.0NOESY (H4a ↔ H8a interaction)

Conclusion

The rigorous characterization of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride relies heavily on the strategic selection of DMSO-d₆ to preserve salt-state protonation, coupled with a comprehensive suite of 2D NMR techniques. By anchoring the assignment on the self-validating integration of exchangeable protons and leveraging HMBC for regiochemical confirmation, researchers can achieve absolute confidence in both the structural connectivity and the salt stoichiometry of this critical pharmaceutical building block.

References

  • Vertex Pharmaceuticals Incorporated. (2023). Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof (US Patent No. US20230322723A1). U.S.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Holzgrabe, U. (2024). Applications of NMR in Drug Substance and Drug Product Development. In NMR Spectroscopy in Pharmaceutical Analysis. Royal Society of Chemistry.[Link]

Sources

Application

In vivo dosing formulations for 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride

In Vivo Dosing Formulations for 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride: A Comprehensive Protocol Guide Executive Summary & Chemical Profiling 2-Benzyl-decahydro-[2,6]naphthyridine is a synthetic bicyclic d...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Dosing Formulations for 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride: A Comprehensive Protocol Guide

Executive Summary & Chemical Profiling

2-Benzyl-decahydro-[2,6]naphthyridine is a synthetic bicyclic diamine utilized as a specialized scaffold in medicinal chemistry and drug discovery. The presence of two basic nitrogen atoms within the decahydro-[2,6]naphthyridine core allows for the formation of a dihydrochloride (2HCl) salt.

From a formulation perspective, the conversion of a lipophilic free base (driven by the benzyl moiety) into a dihydrochloride salt is a deliberate strategy to drastically enhance aqueous solubility. This increased solubility enables intravenous (IV) dosing and the preparation of higher-concentration formulations without compromising in vivo potency, a phenomenon well-documented in the pharmacokinetic profiling of basic amine drugs 1[1]. However, formulating a 2HCl salt for animal studies introduces specific physicochemical challenges—namely, severe pH depression and susceptibility to the common-ion effect—that must be mitigated through rational formulation design.

Causality in Formulation Design: The Dihydrochloride Challenge

As a Senior Application Scientist, it is critical to understand why certain formulation steps are required rather than simply following a recipe. The formulation of 2-Benzyl-decahydro-[2,6]naphthyridine 2HCl is governed by three mechanistic realities:

  • Proton Release and Tissue Irritation: Dissolving a dihydrochloride salt in unbuffered water releases two equivalents of protons (H⁺), often driving the solution pH below 4.0. If administered intravenously or subcutaneously without buffering, this acidic microenvironment causes immediate tissue irritation, phlebitis, or localized necrosis.

  • The Free-Base Precipitation Risk: While we must raise the pH to physiological levels (pH 7.4) to prevent irritation, over-titration is dangerous. The "pKa rule" dictates that if the pH exceeds the pKa of the basic nitrogens, the compound will revert to its highly lipophilic free base2[2]. Because of the bulky benzyl group, the free base will rapidly precipitate out of solution. Therefore, pH adjustment must be precise and gradual.

  • The Common-Ion Effect (Oral Dosing): For oral (PO) gavage, the high concentration of chloride ions (Cl⁻) in the gastric acid can suppress the dissolution of the hydrochloride salt due to Le Chatelier's principle (the common-ion effect)2[2]. Formulating the compound in a slightly viscous vehicle (like 0.5% Methylcellulose) prevents transient aggregation in the stomach.

SaltEffects Salt Dihydrochloride Salt Form Solubility Enhanced Aqueous Solubility Salt->Solubility PHDrop Localized pH Drop (Proton Release) Salt->PHDrop CommonIon Common-Ion Effect (Gastric High Cl⁻) Salt->CommonIon Absorption Rapid Systemic Absorption (High Bioavailability) Solubility->Absorption Irritation Tissue Irritation Risk (Requires Buffering) PHDrop->Irritation Precipitation Transient Precipitation Risk (PO Route) CommonIon->Precipitation

Physicochemical impacts of the dihydrochloride salt form on in vivo behavior.

Quantitative Formulation Parameters

To ensure reproducibility and animal welfare, adhere to the following quantitative limits when designing your in vivo study.

Route of AdministrationTarget pH RangeTonicity RequirementMax Volume (Mouse, 20g)Recommended Vehicle System
Intravenous (IV) 6.5 – 7.4Strictly Isotonic100 – 200 µL1X PBS or 5% Dextrose in Water (D5W)
Intraperitoneal (IP) 5.5 – 7.4Isotonic preferred200 – 400 µL0.9% Saline or 1X PBS
Subcutaneous (SC) 6.0 – 7.4Isotonic preferred100 – 200 µL0.9% Saline
Oral Gavage (PO) 3.0 – 7.0Non-critical200 – 400 µL0.5% Methylcellulose (MC) + 0.1% Tween-80

Self-Validating Experimental Protocols

Unlike poorly soluble free bases that require a DMSO "master liquid" for initial dissolution 3[3], the 2HCl salt of 2-Benzyl-decahydro-[2,6]naphthyridine allows for direct aqueous dissolution. The following protocols are designed as self-validating systems , meaning you cannot proceed to the next step unless the current step's validation criteria are met.

Protocol A: Intravenous (IV) Formulation (Target: 5 mg/mL in PBS)

This protocol utilizes a stepwise buffering approach to prevent localized free-base precipitation.

Step 1: Initial Dissolution

  • Weigh exactly 5.0 mg of 2-Benzyl-decahydro-[2,6]naphthyridine 2HCl into a sterile glass vial.

  • Add 800 µL of sterile Water for Injection (WFI). Vortex for 30 seconds.

  • Self-Validation Checkpoint: Hold the vial against a dark background. The solution must be 100% optically clear. If any particulates remain, sonicate for 2 minutes. Do not proceed if the solution is cloudy.

Step 2: pH Measurement and Titration

  • Measure the pH using a calibrated micro-pH probe. (Expected baseline pH is ~3.0 - 4.0).

  • Add 100 µL of 10X Phosphate Buffered Saline (PBS). Vortex gently.

  • If the pH is still below 6.5, titrate with 0.1N NaOH in highly controlled 5 µL increments. Stir continuously during addition.

  • Self-Validation Checkpoint: Watch for transient cloudiness (microprecipitation) where the NaOH drop hits the solution. If the cloudiness does not immediately dissolve upon stirring, the titration was too rapid, causing the compound to crash out as a free base. If permanent precipitation occurs, the batch is compromised and must be discarded.

Step 3: Volume Adjustment and Sterilization

  • QS (quantity sufficient) the solution to exactly 1.0 mL using 1X PBS.

  • Filter the formulation through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile dosing vial.

  • Self-Validation Checkpoint: Perform a post-filtration visual inspection. Extract 10 µL and verify the final pH is 7.4. Perform a bubble-point test on the syringe filter to ensure the membrane did not rupture during sterilization.

FormulationWorkflow Start Weigh 2-Benzyl-decahydro- [2,6]naphthyridine 2HCl Dissolve Dissolve in Base Vehicle (e.g., WFI) Start->Dissolve CheckPH Measure Solution pH Dissolve->CheckPH Decision Is pH 6.5 - 7.4? CheckPH->Decision AdjustPH Titrate with 0.1N NaOH or add 10X PBS Decision->AdjustPH No (Acidic) Filter Sterile Filtration (0.22 µm PES) Decision->Filter Yes AdjustPH->Filter Dose In Vivo Dosing Filter->Dose

Workflow for formulating dihydrochloride salts with self-validating pH checks.

Protocol B: Oral (PO) Gavage Formulation (Target: 10 mg/mL in 0.5% MC)

This protocol focuses on maintaining homogeneity in the gastrointestinal tract.

Step 1: Vehicle Preparation

  • Prepare a 0.5% (w/v) Methylcellulose (MC) solution in distilled water. Stir overnight at 4°C to ensure complete hydration of the polymer. Add 0.1% (v/v) Tween-80.

  • Self-Validation Checkpoint: The vehicle must be a uniform, slightly viscous liquid with no undissolved polymer "fish-eyes".

Step 2: Compound Suspension/Solution

  • Weigh 10.0 mg of the compound.

  • Gradually add 1.0 mL of the 0.5% MC / 0.1% Tween-80 vehicle while continuously vortexing.

  • Self-Validation Checkpoint: Because the stomach can tolerate lower pH levels, aggressive buffering is not required. However, verify that the pH is ≥ 3.0 to prevent esophageal irritation during the gavage procedure.

Step 3: Dosing Preparation

  • Keep the formulation on a magnetic stir plate at 300 rpm during the dosing session.

  • Self-Validation Checkpoint: Draw the formulation into the gavage syringe. Verify there are no air bubbles trapped in the viscous vehicle, which would lead to inaccurate volumetric dosing.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega URL:[Link]

Sources

Method

Application Note: Catalytic Applications of 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride Derivatives in Targeted Protein Degradation

Introduction & Scientific Rationale In modern drug development, the transition from occupancy-driven pharmacology to event-driven pharmacology has been spearheaded by Proteolysis Targeting Chimeras (PROTACs). Unlike trad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug development, the transition from occupancy-driven pharmacology to event-driven pharmacology has been spearheaded by Proteolysis Targeting Chimeras (PROTACs). Unlike traditional small-molecule inhibitors that require stoichiometric binding to block a protein's active site, PROTACs operate via a highly efficient catalytic mechanism [1]. A single PROTAC molecule can recruit multiple target proteins (POIs) to an E3 ubiquitin ligase, induce polyubiquitination, and then be recycled to repeat the process[2].

The structural design of the PROTAC linker is critical to this catalytic turnover. Historically, flexible polyethylene glycol (PEG) linkers were used, but they incur a massive entropic penalty during the formation of the required Ternary Complex (TC)[2]. To solve this, rigid bicyclic scaffolds have emerged as privileged structures. 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride is a highly specialized, rigid diamine scaffold utilized to pre-organize PROTAC conformations, thereby accelerating catalytic turnover against intractable targets such as mutant EGFR, Androgen Receptor (AR), and Bruton's tyrosine kinase (BTK)[3][4][5].

The causality behind selecting this specific derivative is twofold:

  • Conformational Rigidity: The decahydro-[2,6]naphthyridine core restricts the degrees of rotational freedom, stabilizing the transient E3-PROTAC-POI ternary complex and preventing the "hook effect"[6].

  • Orthogonal Functionalization: The 2-benzyl group acts as a robust protecting group for one of the secondary amines. This allows for the precise, step-wise conjugation of the E3 ligase ligand to the free nitrogen, followed by deprotection and conjugation of the POI ligand to the second nitrogen. The dihydrochloride salt form ensures long-term bench stability by preventing atmospheric oxidation of the amines.

The Catalytic Cycle of PROTAC-Mediated Degradation

To understand the application of the decahydro-[2,6]naphthyridine scaffold, one must visualize the catalytic cycle it facilitates. The rigid linker ensures that the spatial orientation between the E3 ligase and the POI is optimal for rapid ubiquitin transfer, which is the rate-limiting step of the catalytic cycle.

CatalyticCycle PROTAC PROTAC Catalyst (Decahydro-[2,6]naphthyridine) TC Ternary Complex [POI - PROTAC - E3] PROTAC->TC Binds POI Target Protein (e.g., AR, EGFR) POI->TC Recruited E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->TC Recruited UB Polyubiquitination TC->UB Ubiquitin Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome DEG->PROTAC Catalytic Recycling

Fig 1: Catalytic cycle of PROTACs utilizing the rigid decahydro-[2,6]naphthyridine core.

Quantitative Impact of Scaffold Rigidity on Catalytic Turnover

The integration of the decahydro-[2,6]naphthyridine scaffold directly impacts the thermodynamics of the catalytic cycle. By reducing the degrees of freedom, the entropic penalty ( ΔS ) of ternary complex formation is minimized, leading to a higher catalytic turnover rate and lower required therapeutic doses (sub-nanomolar DC50​ ).

Linker ArchitectureEntropic Penalty ( ΔS )Ternary Complex Half-LifeCatalytic Turnover RateTypical DC50​
Flexible PEG (PEG3-PEG5) High (Highly flexible)Short (< 5 mins)Low to Moderate10 - 50 nM
Alkyl Chain (C4-C8) High (Hydrophobic collapse)Moderate (~10 mins)Moderate5 - 20 nM
Decahydro-[2,6]naphthyridine Low (Pre-organized) Long (> 30 mins) High (Rapid recycling) < 1 nM

Table 1: Comparative thermodynamic and catalytic efficiency data of PROTAC linker architectures.

Experimental Protocols: Synthesis of a Catalytic Degrader

This protocol details the self-validating, step-wise synthesis of a PROTAC utilizing 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride. The workflow relies on orthogonal deprotection to ensure absolute regioselectivity.

Phase 1: Free-Basing and N6-Functionalization (E3 Ligase Conjugation)

Causality: The starting material is a dihydrochloride salt. It must be neutralized to activate the N6 secondary amine for nucleophilic attack.

  • Neutralization: Suspend 1.0 eq of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride in anhydrous N,N-dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Coupling: Add 1.1 eq of the E3 ligase ligand-linker precursor (e.g., a fluorinated CRBN-binding pomalidomide derivative).

  • Reaction: Heat to 80°C under nitrogen for 12 hours.

  • Validation Checkpoint 1: Perform LC-MS. The presence of the mono-alkylated intermediate confirms successful N6 functionalization. The 2-benzyl group prevents unwanted di-alkylation.

Phase 2: Catalytic Hydrogenation (N2-Deprotection)

Causality: The benzyl group must be removed to expose the N2 amine without damaging the newly attached E3 ligase ligand.

  • Preparation: Dissolve the purified intermediate from Phase 1 in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Validation Checkpoint 2: LC-MS must show a mass shift of -90 Da (loss of the benzyl group), yielding the free N2 secondary amine.

Phase 3: N2-Conjugation (POI Ligand Conjugation)

Causality: The final coupling attaches the target-binding warhead (e.g., an AR antagonist) to complete the bifunctional catalyst[4].

  • Amidation/Alkylation: Dissolve the deprotected intermediate in anhydrous dichloromethane (DCM). Add 1.2 eq of the POI ligand containing a carboxylic acid moiety.

  • Activation: Add 1.5 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 6 hours.

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

  • Validation Checkpoint 3: High-resolution mass spectrometry (HRMS) and 1H-NMR confirm the final bifunctional structure.

SyntheticWorkflow Start 2-Benzyl-decahydro-[2,6]naphthyridine 2HCl Step1 N6 Functionalization (E3 Ligase Ligand Addition) Start->Step1 DIPEA, DMF Step2 Catalytic Hydrogenation (N2-Benzyl Deprotection) Step1->Step2 Pd/C, H2 (1 atm) Step3 N2 Conjugation (POI Ligand Addition) Step2->Step3 HATU, POI-Ligand Step4 PROTAC Purification & Validation (LC-MS/NMR) Step3->Step4 Prep-HPLC

Fig 2: Step-wise synthetic workflow utilizing orthogonal deprotection.

In Vitro Validation of Catalytic Turnover

To prove that the synthesized PROTAC operates via a catalytic mechanism rather than simple occupancy, researchers must validate its turnover efficiency[6].

Protocol for Assessing Catalytic Turnover:

  • Cell Culture & Treatment: Plate target cells (e.g., LNCaP cells for AR degradation) in 6-well plates. Treat with the PROTAC at sub-stoichiometric concentrations (0.1 nM, 1 nM, 10 nM) for 2, 4, and 24 hours.

  • Proteasome Rescue Control: In a parallel set of wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) 1 hour prior to PROTAC addition. Causality: If degradation is rescued by MG132, it proves the mechanism is proteasome-dependent.

  • Western Blotting: Lyse cells and quantify target protein levels via Western blot.

  • Data Interpretation: Calculate the Dmax​ (maximum degradation) and DC50​ (concentration achieving 50% degradation). A high Dmax​ (>85%) at concentrations significantly lower than the target protein's intracellular concentration confirms high catalytic turnover [6].

References

  • Baud Group. "PROTACs - Background and importance." Baud Lab. Available at: [Link]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Available at:[Link]

  • Guo, W.-H., et al. "Sub-stoichiometric Degradation is Dispensable for Potent PROTACs: A Case Study for Irreversible Covalent BTK Degraders." bioRxiv, 2026. Available at:[Link]

  • US Patent App. US20230322723A1. "Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof." Google Patents, 2023.
  • US Patent App. US20230348427A1. "Compound for androgen receptor degradation, and pharmaceutical use thereof." Google Patents, 2023.
  • World Intellectual Property Organization. WO2023080732A1. "Composé ayant une activité de dégradation de la protéine btk, et utilisations médicales associées." Google Patents, 2023.

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Reproducibility of Published 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride Synthesis Protocols: A Comparative Guide

Executive Briefing The transition from planar aromatic systems to saturated, puckered sp³-rich frameworks is a defining trend in modern drug discovery. The decahydro-2,6-naphthyridine scaffold exemplifies this shift, off...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The transition from planar aromatic systems to saturated, puckered sp³-rich frameworks is a defining trend in modern drug discovery. The decahydro-2,6-naphthyridine scaffold exemplifies this shift, offering enhanced metabolic stability, improved aqueous solubility, and highly stereo-selective target engagement compared to its planar analogues (1)[1].

For researchers and drug development professionals, the reproducible synthesis of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride —a critical intermediate and building block—is paramount. This guide objectively compares the two primary published synthetic methodologies: Direct Alkylation versus Reductive Amination, providing mechanistic causality, comparative performance data, and self-validating experimental protocols.

Mechanistic Causality: Why Reductive Amination Outperforms Direct Alkylation

When functionalizing the bridgehead or secondary nitrogen of the decahydro-2,6-naphthyridine core, chemists typically choose between two routes:

Route A: STAB-Mediated Reductive Amination (The Gold Standard) Reductive amination utilizing benzaldehyde and Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) is the preferred method for conformationally restricted diamines (2)[2].

  • The Causality: STAB is a mild reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for the transiently formed iminium ion over the unreacted benzaldehyde. Crucially, once the secondary amine is benzylated to a tertiary amine, it cannot form another iminium species. This inherent mechanistic limitation naturally halts the reaction at mono-alkylation, ensuring high purity.

Route B: Direct N-Alkylation (The Alternative) This classical Sₙ2 approach uses benzyl halides (e.g., benzyl chloride) and a base (e.g., K₂CO₃) (3)[3].

  • The Causality: While mechanistically simpler, the initially formed tertiary amine product is often more nucleophilic than the starting secondary amine due to the inductive electron-donating effect of the new benzyl group. This frequently leads to competitive over-alkylation, generating unwanted quaternary ammonium salts that severely complicate purification and depress overall yields.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on published protocol reproducibility.

ParameterRoute A: Reductive Amination (STAB)Route B: Direct Alkylation (BnCl)
Reagents Benzaldehyde, NaBH(OAc)₃, DCMBenzyl Chloride, K₂CO₃, MeCN
Average Yield 85% - 92%45% - 60%
Reaction Temperature Ambient (20-25 °C)Elevated (60-80 °C)
Primary Impurity Trace unreacted aldehyde / benzyl alcoholQuaternary ammonium salts (Over-alkylation)
Stereochemical Integrity Excellent (Preserves cis/trans geometry)Moderate (Risk of epimerization under heat/base)
Scalability High (Exothermic hydride quench easily controlled)Low to Moderate (Chromatographic bottlenecks)

Validated Experimental Protocols

The following self-validating protocol details the highly reproducible STAB-mediated reductive amination and subsequent anhydrous salt formation to yield the commercially viable dihydrochloride salt ().

Phase 1: STAB-Mediated Reductive Amination
  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve decahydro-2,6-naphthyridine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Imine Formation: Add benzaldehyde (1.05 eq) dropwise. Stir the mixture at room temperature for 1.5 hours.

    • Causality: Allowing the hemiaminal/iminium ion to fully pre-form before introducing the reducing agent prevents the competitive, direct reduction of benzaldehyde into benzyl alcohol.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) to control mild exothermicity. Stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the mass of the starting material (m/z ~141) is fully converted to the target free base mass (m/z ~231).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzyl-decahydro-[2,6]naphthyridine free base.

Phase 2: Anhydrous Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether (or ethyl acetate).

  • Salt Precipitation: Place the flask in an ice bath (0 °C). Dropwise, add 4M HCl in Dioxane (2.2 eq) under vigorous stirring.

    • Causality: The decahydro-2,6-naphthyridine core possesses two basic nitrogen atoms. Using exactly 2.2 equivalents of anhydrous HCl in dioxane prevents the formation of hygroscopic hydrates (common with aqueous HCl) and ensures the stoichiometric protonation of both amines, driving the immediate precipitation of the highly stable dihydrochloride salt.

  • Isolation: Filter the resulting stark white precipitate via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether and dry under high vacuum for 12 hours to afford the final product.

Visual Workflows

SynthesisWorkflow A Decahydro-2,6-naphthyridine (Starting Scaffold) B Reductive Amination (STAB, DCM, rt) A->B Route A (Preferred) C Direct Alkylation (BnCl, K2CO3, MeCN) A->C Route B (Alternative) D 2-Benzyl-decahydro- [2,6]naphthyridine B->D >85% Yield C->D <60% Yield E Anhydrous Salt Formation (4M HCl in Dioxane) D->E Precipitation F Dihydrochloride Salt (Target API Intermediate) E->F Filtration

Fig 1. Comparative synthesis workflows for 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride.

Mechanism SM Secondary Amine + Benzaldehyde I1 Hemiaminal Intermediate SM->I1 Nucleophilic Addition I2 Iminium Ion Formation (Rate Limiting Step) I1->I2 Dehydration (-H2O) P1 Hydride Transfer (Selectivity via STAB) I2->P1 NaBH(OAc)3 Reduction End N-Benzylated Product P1->End Irreversible

Fig 2. Mechanistic pathway of STAB-mediated reductive amination preventing over-alkylation.

References

  • Title: BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

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Comparative

Cross-Reactivity and Selectivity Profiling of 2-Benzyl-decahydro-[2,6]naphthyridine Dihydrochloride: A Comparative Guide

As drug discovery programs increasingly target complex biological pathways, the limitations of traditional, planar chemical scaffolds have become glaringly apparent. For decades, simple nitrogenous rings like piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the limitations of traditional, planar chemical scaffolds have become glaringly apparent. For decades, simple nitrogenous rings like piperazine were the default choice for basic amine incorporation. However, these "flat" molecules often suffer from poor metabolic stability and high off-target cross-reactivity.

To address these liabilities, medicinal chemists have embraced the "Escape from Flatland" paradigm[1]. This application guide objectively evaluates 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride —a highly privileged, conformationally restricted, sp³-rich bicyclic scaffold—comparing its selectivity and cross-reactivity profile against traditional planar alternatives.

Structural Causality: Why Geometry Dictates Selectivity

The fundamental advantage of the decahydro-[2,6]naphthyridine core lies in its three-dimensional rigidity.

When a flexible, planar scaffold like piperazine enters a biological system, it can adopt multiple conformations. This flexibility leads to induced-fit promiscuity , allowing the molecule to bind to unintended targets, such as the hERG potassium channel or off-target kinases.

In contrast, the decahydro-[2,6]naphthyridine framework incorporates saturated rings that confer a high fraction of sp³ carbons (Fsp³). This puckered geometry locks the bridgehead nitrogen atoms into specific, rigidified exit vectors[2].

  • Reduced Entropic Penalty: Because the scaffold is pre-organized, it requires less energy to achieve the bioactive conformation for its intended target (e.g., mutant EGFR[3] or Androgen Receptors[4]).

  • Steric Exclusion of Off-Targets: If the rigidified trajectories do not perfectly match an off-target binding pocket, the molecule cannot "flatten out" to accommodate it, thereby drastically reducing cross-reactivity.

G Substrate Scaffold Selection Planar Planar Piperazines (Low Fsp3) Substrate->Planar Rigid Decahydro-[2,6]naphthyridine (High Fsp3) Substrate->Rigid Promiscuous High Flexibility Induced-Fit Promiscuity Planar->Promiscuous Locked Rigid Exit Vectors Low Entropic Penalty Rigid->Locked OffTarget High Cross-Reactivity (hERG Liability) Promiscuous->OffTarget Selective High Target Selectivity (Reduced Off-Target) Locked->Selective

Caption: Logical relationship between scaffold sp3 character, conformational rigidity, and target selectivity.

Comparative Performance Data

To objectively compare the performance of these scaffolds, we evaluate them across key selectivity and safety metrics. The data below represents average profiling results when these scaffolds are incorporated into an identical kinase-targeting pharmacophore.

Metric / PropertyPiperazine (Planar)1,4-Diazepane (Flexible)Decahydro-[2,6]naphthyridine (Rigid sp³)
Fraction sp³ (Fsp³) 0.000.20> 0.85
Primary Target IC₅₀ 12 nM18 nM4 nM (Enhanced binding via pre-organization)
Kinome S(10) Score *0.45 (Promiscuous)0.38 (Moderate)0.08 (Highly Selective)
hERG Liability (IC₅₀) 0.8 µM (High Risk)2.1 µM (Medium Risk)> 30 µM (Safe)
Microsomal Clearance High (Rapid oxidation)MediumLow (Metabolically stable)

*S(10) Score = (Number of non-mutant kinases with % control < 10) / (Total number of kinases tested). Lower is better.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to generate the cross-reactivity and safety data.

Protocol A: Functional hERG Liability Profiling (Automated Patch-Clamp)

Causality: Radioligand binding assays often yield false negatives for hERG liability. We utilize whole-cell automated patch-clamp electrophysiology to measure the actual functional blockade of the potassium current, ensuring the rigid sp³ scaffold truly prevents pore occlusion.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Self-Validating Controls:

    • Positive Control: 0.1 µM E-4031 (A known hERG blocker). This validates the assay's sensitivity; if the baseline current does not drop by >80%, the run is discarded.

    • Negative Control: 0.1% DMSO vehicle to establish the baseline tail current.

  • Compound Application: Apply the 2-Benzyl-decahydro-[2,6]naphthyridine derivative at escalating concentrations (1 µM, 10 µM, 30 µM).

  • Electrophysiology: Apply a voltage step protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents).

  • Data Analysis: Calculate the IC₅₀ based on the reduction of the peak tail current. The rigidified vectors of the naphthyridine core prevent the basic amine from interacting with Tyr652 and Phe656 in the hERG inner cavity, consistently yielding IC₅₀ > 30 µM.

Protocol B: Broad-Spectrum Kinome Cross-Reactivity Panel

Causality: To prove that the decahydro-[2,6]naphthyridine scaffold prevents induced-fit promiscuity across the kinome, active-site dependent competition binding assays are employed across a panel of 468 kinases.

  • Assay Setup: Utilize a DNA-tagged kinase binding assay (e.g., KINOMEscan methodology).

  • Self-Validating Controls:

    • Reference Control: Staurosporine (1 µM). This highly promiscuous inhibitor must show broad binding across the panel, validating the dynamic range and active state of the immobilized kinases.

  • Screening: Incubate the test compound at a strict 1 µM concentration with the kinase panel and immobilized active-site ligands.

  • Elution & qPCR: Elute unbound kinases and quantify the remaining bound kinases via qPCR of the attached DNA tags.

  • Hit Triage: Calculate the S(10) selectivity score. The sp³-rich scaffold prevents the molecule from flattening into the adenine-mimetic conformations required by off-target kinases, resulting in an S(10) < 0.1.

Workflow Start Synthesize 2-Benzyl-decahydro- [2,6]naphthyridine Derivatives Primary Primary Target Assay (e.g., EGFR Binding) Start->Primary Confirm Potency Selectivity Broad Kinome Panel (Cross-Reactivity Check) Primary->Selectivity Active Hits Safety Automated Patch-Clamp (hERG Liability Assay) Selectivity->Safety S-score < 0.1 Analysis Selectivity Score (S-score) Calculation & Hit Triage Safety->Analysis IC50 > 30 µM

Caption: Tiered experimental workflow for validating the selectivity profile of rigidified scaffold hits.

Conclusion

The transition from planar piperazines to 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride represents a critical evolution in scaffold selection. By leveraging high Fsp³ character and rigidified exit vectors, this building block significantly reduces entropic binding penalties while structurally precluding the induced-fit promiscuity responsible for hERG liability and broad kinome cross-reactivity. For drug development professionals aiming to optimize selectivity indices in late-stage lead optimization, integrating this decahydro-naphthyridine framework provides a robust, data-backed pathway to safer, more selective therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. URL: [Link]

  • J2H Biotech Inc. (2021). Compounds for Suppressing EGFR Mutant Cancer and Pharmaceutical Use Thereof (European Patent EP4212522A1). European Patent Office.
  • J2H Biotech Inc. (2023). Compound for Androgen Receptor Degradation, and Pharmaceutical Use Thereof (US Patent US20230348427A1). US Patent and Trademark Office.

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 2
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
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